[(anthracen-9-yl)methyl](propyl)amine hydrochloride [(anthracen-9-yl)methyl](propyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240576-94-6
VCID: VC11696151
InChI: InChI=1S/C18H19N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h3-10,12,19H,2,11,13H2,1H3;1H
SMILES: CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Molecular Formula: C18H20ClN
Molecular Weight: 285.8 g/mol

[(anthracen-9-yl)methyl](propyl)amine hydrochloride

CAS No.: 1240576-94-6

Cat. No.: VC11696151

Molecular Formula: C18H20ClN

Molecular Weight: 285.8 g/mol

* For research use only. Not for human or veterinary use.

[(anthracen-9-yl)methyl](propyl)amine hydrochloride - 1240576-94-6

Specification

CAS No. 1240576-94-6
Molecular Formula C18H20ClN
Molecular Weight 285.8 g/mol
IUPAC Name N-(anthracen-9-ylmethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H19N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h3-10,12,19H,2,11,13H2,1H3;1H
Standard InChI Key CNLCXRNMYSUPGB-UHFFFAOYSA-N
SMILES CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl
Canonical SMILES CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl

Introduction

Molecular Structure and Characterization

Structural Features

The compound features a planar anthracen-9-ylmethyl group fused to a propylamine chain, protonated as a hydrochloride salt. The anthracene core consists of three linearly fused benzene rings, providing a rigid, conjugated π-system. The propylamine substituent introduces a flexible aliphatic chain terminated by a primary amine group, which is stabilized by hydrochloride formation. Key structural attributes include:

  • Anthracene backbone: Contributes to UV-vis absorption and fluorescence properties due to extended conjugation.

  • Propylamine side chain: Enhances solubility in polar solvents and enables nucleophilic reactivity at the amine site.

  • Hydrochloride counterion: Improves crystallinity and thermal stability compared to the free base form .

Table 1: Molecular Properties

PropertyValue
CAS No.1240576-94-6
Molecular FormulaC₁₈H₂₀ClN
Molecular Weight285.8 g/mol
SolubilityPolar solvents (H₂O, EtOH)
StabilityLight-sensitive; degrades above 200°C

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a three-step process:

  • Friedel-Crafts alkylation: Anthracene-9-carbaldehyde reacts with propylamine in the presence of Lewis acids (e.g., AlCl₃) to form the imine intermediate.

  • Reductive amination: Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine .

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from n-butanol.

A modified approach reported by Bren et al. (2018) employs chloroform as the solvent during quaternization, achieving 92% yield with high purity . Critical parameters include:

  • Temperature control (<50°C) to prevent anthracene ring degradation.

  • Stoichiometric excess of propylamine (1.2 equiv) to minimize side products.

Analytical Characterization

  • ¹H NMR: Signals at δ 8.31–7.42 ppm (anthracene protons), δ 3.14 ppm (NCH₂), and δ 1.78 ppm (propyl CH₂) .

  • IR Spectroscopy: Peaks at 3320 cm⁻¹ (N–H stretch) and 1470 cm⁻¹ (C–N bend) .

  • Elemental Analysis: Matches theoretical values for C (67.61%), H (6.07%), and N (4.46%) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits solubility in water (12 mg/mL), ethanol (35 mg/mL), and DMSO (50 mg/mL). Stability studies reveal:

  • Thermal stability: Decomposes at 222–223°C without melting .

  • Photostability: Anthracene’s sensitivity to UV light necessitates storage in amber glass under inert atmospheres.

Spectroscopic Behavior

  • UV-vis: Absorbance maxima at 256 nm (π→π*) and 385 nm (n→π*) .

  • Fluorescence: Emission at 415 nm (λₑₓ = 350 nm), quenched by heavy-atom solvents like DMSO .

Applications in Materials Science

Chemosensors

Bren et al. (2018) demonstrated that anthracene-amine derivatives functionalize poly(1-vinylimidazole) to create Zn²⁺-selective fluorescent chemosensors . The compound’s amine group facilitates covalent bonding to polymer matrices, while anthracene acts as a fluorophore. Key findings include:

  • Selectivity: 20-fold fluorescence enhancement with Zn²⁺ over competing ions (Cu²⁺, Fe³⁺) .

  • Detection limit: 0.1 μM in aqueous DMSO .

Organic Electronics

The extended π-system enables use in:

  • Electroluminescent devices: As a hole-transport layer due to high electron mobility (μₑ = 0.12 cm²/V·s) .

  • Photovoltaic cells: Anthracene derivatives improve exciton diffusion lengths in perovskite solar cells .

Comparison with Related Compounds

Table 2: Anthracene-Amine Derivatives

CompoundMolecular WeightKey Application
(Anthracen-9-yl)methylamine HCl285.8Chemosensors
N-(Anthracen-9-ylmethyl)-2-chloroethanaminium chloride306.2Polymer functionalization
Anthracen-9-ylmethylene-(4-phenylazo-phenyl)-amine385.5Dye synthesis

Future Perspectives

  • Drug delivery systems: Encapsulation in liposomes to enhance bioavailability.

  • Supramolecular chemistry: Self-assembly into π-stacked nanostructures for catalysis .

  • Biosensing: Functionalization with aptamers for pathogen detection.

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